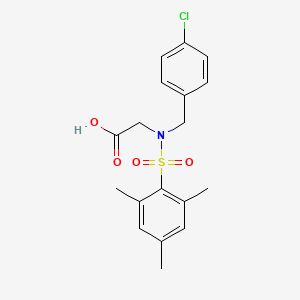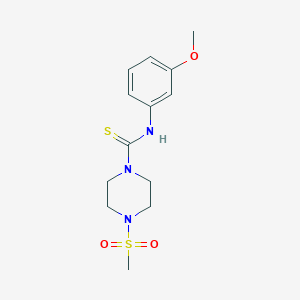![molecular formula C14H18N2O2 B4767232 N-[3-(butyrylamino)phenyl]cyclopropanecarboxamide](/img/structure/B4767232.png)
N-[3-(butyrylamino)phenyl]cyclopropanecarboxamide
Übersicht
Beschreibung
N-[3-(butyrylamino)phenyl]cyclopropanecarboxamide, also known as BAY 41-2272, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
N-[3-(butyrylamino)phenyl]cyclopropanecarboxamide has been extensively studied for its potential therapeutic applications in various fields such as cardiovascular diseases, cancer, and neurological disorders. It has been shown to have vasodilatory effects, which can be useful in the treatment of hypertension. Additionally, it has been found to inhibit the growth of various cancer cells and has potential as an anti-cancer agent. Furthermore, it has been studied for its neuroprotective effects, which can be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Wirkmechanismus
N-[3-(butyrylamino)phenyl]cyclopropanecarboxamide works by activating the enzyme soluble guanylate cyclase (sGC), which in turn produces cyclic guanosine monophosphate (cGMP). This leads to the relaxation of smooth muscle cells, resulting in vasodilation. Additionally, cGMP has been shown to have anti-cancer and neuroprotective effects.
Biochemical and Physiological Effects:
N-[3-(butyrylamino)phenyl]cyclopropanecarboxamide has been shown to have various biochemical and physiological effects. It has been found to decrease blood pressure by inducing vasodilation. Additionally, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Furthermore, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[3-(butyrylamino)phenyl]cyclopropanecarboxamide in lab experiments is its ability to selectively activate sGC, which can lead to more specific and targeted effects. Additionally, it has been found to have low toxicity, making it a safer option for research purposes. However, one limitation is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-[3-(butyrylamino)phenyl]cyclopropanecarboxamide. One direction is to further investigate its potential as an anti-cancer agent and its ability to inhibit angiogenesis. Additionally, more studies are needed to determine its neuroprotective effects and its potential as a treatment for neurodegenerative diseases. Furthermore, research can be conducted to improve its solubility and bioavailability, which can enhance its effectiveness in various applications.
Conclusion:
N-[3-(butyrylamino)phenyl]cyclopropanecarboxamide is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications. Its ability to selectively activate sGC and its low toxicity make it a valuable tool for lab experiments. Further research is needed to explore its potential in various fields and to improve its effectiveness.
Eigenschaften
IUPAC Name |
N-[3-(butanoylamino)phenyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-2-4-13(17)15-11-5-3-6-12(9-11)16-14(18)10-7-8-10/h3,5-6,9-10H,2,4,7-8H2,1H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKRCAPDVIGFICB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(butyrylamino)phenyl]cyclopropanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-{4-[(4-ethylphenoxy)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4767150.png)

![4-[4-(2-methoxyphenoxy)butyl]morpholine](/img/structure/B4767162.png)
![1-(4-bromophenyl)-3-[(3-chlorophenyl)amino]-1-propanone](/img/structure/B4767163.png)

![N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4767186.png)

![N-(2-ethylphenyl)-2-({[5-(1-methyl-1H-pyrazol-3-yl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazinecarbothioamide](/img/structure/B4767200.png)
![1-{2-[2-(3-fluorophenyl)-1-pyrrolidinyl]-2-oxoethyl}-5-methyl-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B4767206.png)
![1-[4-(benzyloxy)phenyl]-4-(2-chloro-5-nitrobenzoyl)piperazine](/img/structure/B4767219.png)
![2-(2-methoxyphenoxy)-N'-[(3-methoxyphenoxy)acetyl]acetohydrazide](/img/structure/B4767224.png)
![methyl 2-[({2-[(cyclohexylamino)carbonothioyl]hydrazino}carbonothioyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B4767239.png)
![2-(1-cyclopentyl-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B4767254.png)
![N-[3-(dimethylamino)propyl]-2-(3-methoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4767262.png)